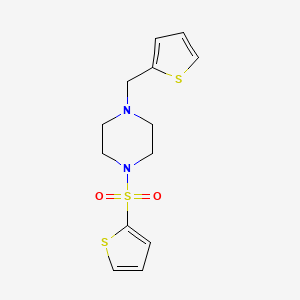
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine
説明
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific research studies due to its unique chemical properties.
作用機序
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine acts on the serotonergic system by binding to and activating specific receptor subtypes. It is a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine is also a full agonist at the 5-HT2A receptor, which is involved in the regulation of perception, mood, and behavior. 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine's mechanism of action is complex and not fully understood, but it is believed to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, perception, and behavior. 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system. In addition, 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has been shown to have effects on the gastrointestinal system, including nausea and vomiting.
実験室実験の利点と制限
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to have a high affinity for specific receptor subtypes, making it a useful tool for investigating the serotonergic system. However, there are also limitations to using 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments. Its effects on the body can be unpredictable, and it may have different effects depending on the dose and route of administration. In addition, 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has been shown to have limited selectivity for specific receptor subtypes, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine. One area of focus is the development of more selective agonists and antagonists for specific receptor subtypes. This would allow for more precise investigation of the serotonergic system and its role in various physiological and pathological processes. Another area of focus is the investigation of the long-term effects of 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine use on the brain and body. This would help to determine the safety and potential therapeutic uses of 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine and related compounds. Finally, there is a need for more research on the effects of 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine on different populations, such as children, elderly individuals, and individuals with certain medical conditions. This would help to determine the safety and efficacy of 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine use in these populations.
科学的研究の応用
1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has been used in various scientific research studies as a tool to investigate the mechanism of action of serotonergic receptors. It is known to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. 1-(2-thienylmethyl)-4-(2-thienylsulfonyl)piperazine has also been used in studies to investigate the role of serotonin in the regulation of mood, anxiety, and cognition.
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c16-20(17,13-4-2-10-19-13)15-7-5-14(6-8-15)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCWNNUFUOPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[2-cyano-3-(3-nitrophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283754.png)
![ethyl 2-[(3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283760.png)
![4-(2-cyano-3-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4283768.png)
![ethyl 2-({2-cyano-3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283777.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283778.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)
![1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283810.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283824.png)
![1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B4283839.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283847.png)
![dimethyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4283853.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4283887.png)